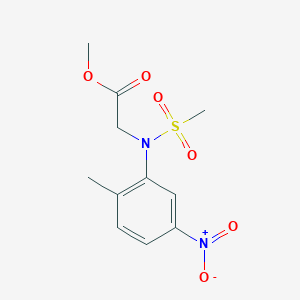
Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate (MNMSG) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNMSG is a glycine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate has also been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. Additionally, Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate has several advantages for lab experiments, including its high yield and purity, low toxicity profile, and well-established synthesis methods. However, Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate is a synthetic compound and may not accurately represent natural compounds. Additionally, Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate may have different effects in different animal models, and its effects in humans are not fully understood.
Direcciones Futuras
There are several future directions for the study of Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate. In medicine, Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate could be further investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In agriculture, Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate could be further investigated for its potential use as a natural pesticide. In materials science, Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate could be further investigated for its potential use as a crystal growth inhibitor and as a component in polymer composites. Additionally, the mechanism of action of Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate could be further elucidated to better understand its effects.
Métodos De Síntesis
Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate can be synthesized using different methods, including the reaction of 2-methyl-5-nitroaniline with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with glycine. Another method involves the reaction of 2-methyl-5-nitroaniline with methylsulfonyl glycine, followed by the methylation of the resulting intermediate. These methods have been optimized to produce Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate with high yield and purity.
Aplicaciones Científicas De Investigación
Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In agriculture, Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate has been shown to have herbicidal and insecticidal properties, making it a potential alternative to traditional pesticides. In materials science, Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate has been investigated for its potential use as a crystal growth inhibitor and as a component in polymer composites.
Propiedades
IUPAC Name |
methyl 2-(2-methyl-N-methylsulfonyl-5-nitroanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-8-4-5-9(13(15)16)6-10(8)12(20(3,17)18)7-11(14)19-2/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCDHGXRDGGQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2905394.png)

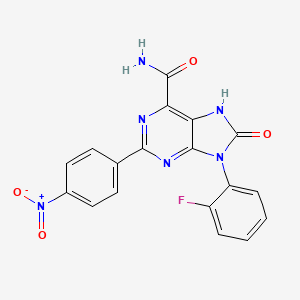
![3-[4-(Trifluoromethyl)phenyl]morpholine](/img/structure/B2905402.png)

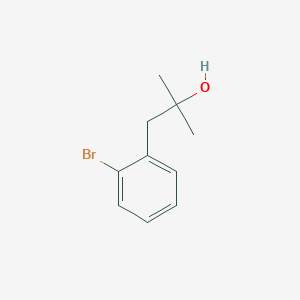
![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2905408.png)
![4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-phenylbenzamide](/img/structure/B2905409.png)
![Tert-butyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B2905410.png)
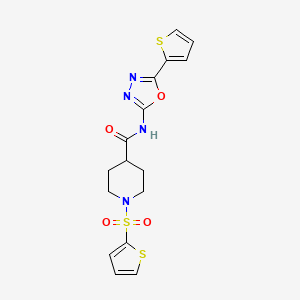
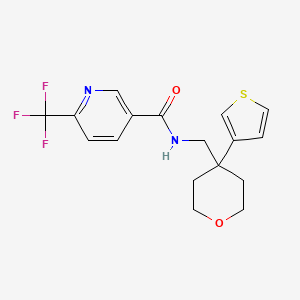
![2-(1-Methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetonitrile](/img/structure/B2905414.png)
![3-(4-chlorophenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2905416.png)
